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molecular formula C14H8Br2O2 B1581801 4,4'-Dibromobenzil CAS No. 35578-47-3

4,4'-Dibromobenzil

Cat. No. B1581801
M. Wt: 368.02 g/mol
InChI Key: NYCBYBDDECLFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340635B2

Procedure details

A Schlenk flask was thoroughly flame-dried under vacuum and then under nitrogen atmosphere (three cycles each). To this was added copper (I) iodide (4.14 g, 22 mmol), tribasic potassium phosphate (46.2 g, 220 mmol), and t-butyl carbamate (13.92 g, 119 mmol). These reagents were dried under vacuum and back-filled with nitrogen (three cycles). To this was added 4,4′-dibromobenzil, 1 (20 g, 54 mmol), N,N′-dimethylethylenediamine (3.82 g (4.7 mL), 43 mmol) and anhydrous THF (100 mL). The reaction flask was sealed under nitrogen and heated at 90° C. for 24 h. After bringing down to room temperature, the reaction mixture was passed through silica gel to remove the copper salts. The product was extracted with ethyl acetate and purified by column chromatography using 1:4 mixtures of ethyl acetate and hexane as eluant to obtain yellow crystalline solid. Yield: 17.5 g (73%). Mp. 207° C. 1H NMR (acetone-d6, 400 MHz): 1.50 (s, 18H), 7.78 (m, 4H), 7.89 (m, 4H), 8.98 (bs, 2H). 13C NMR (acetone-d6, 100 MHz): 194.5, 153.2, 146.9, 131.3, 128.0, 118.5, 81.1, 28.4. FT-IR (cm−1): ν 3332, 2925, 1682, 1598, 1509, 1455, 1414, 1368, 1313, 1221, 1169, 1144, 1050, 996, 914, 885, 830, 771. HRMS-FAB: mlz M+ calcd 440.1947. found 440.1938.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
potassium phosphate
Quantity
46.2 g
Type
reactant
Reaction Step Two
Quantity
13.92 g
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
4.14 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(=O)(OC(C)(C)C)[NH2:10].Br[C:18]1[CH:23]=[CH:22][C:21]([C:24]([C:26]([C:28]2[CH:33]=CC(Br)=[CH:30][CH:29]=2)=[O:27])=[O:25])=[CH:20][CH:19]=1.CN[CH2:37][CH2:38][NH:39]C>[Cu]I.C1COCC1>[NH2:10][C:18]1[CH:23]=[CH:22][C:21]([C:24]([C:26]([C:28]2[CH:33]=[CH:37][C:38]([NH2:39])=[CH:30][CH:29]=2)=[O:27])=[O:25])=[CH:20][CH:19]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)Br
Name
1
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
4.7 mL
Type
reactant
Smiles
CNCCNC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
potassium phosphate
Quantity
46.2 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
13.92 g
Type
reactant
Smiles
C(N)(OC(C)(C)C)=O
Name
copper (I) iodide
Quantity
4.14 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A Schlenk flask was thoroughly flame-dried under vacuum
CUSTOM
Type
CUSTOM
Details
These reagents were dried under vacuum
ADDITION
Type
ADDITION
Details
back-filled with nitrogen (three cycles)
CUSTOM
Type
CUSTOM
Details
The reaction flask was sealed under nitrogen
CUSTOM
Type
CUSTOM
Details
After bringing down to room temperature
CUSTOM
Type
CUSTOM
Details
to remove the copper salts
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain yellow crystalline solid

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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